

Protocol for the Use of NIR-797 Isothiocyanate in Fluorescence Microscopy

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Compound of Interest

Compound Name: NIR-797 isothiocyanate

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Introduction

NIR-797 isothiocyanate is a near-infrared (NIR) fluorescent dye commonly employed for labeling proteins, particularly antibodies, for use in various fluorescence-based applications, including fluorescence microscopy. The isothiocyanate reactive group facilitates the formation of a stable thiourea bond with primary amines on the target protein. Operating in the NIR spectrum, NIR-797 offers significant advantages for biological imaging, such as deeper tissue penetration and reduced autofluorescence from endogenous molecules, leading to an improved signal-to-noise ratio.

Properties of NIR-797 Isothiocyanate

A comprehensive understanding of the physicochemical and spectral properties of **NIR-797 isothiocyanate** is crucial for its effective use. Key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Weight	880.14 g/mol	
Excitation Maximum (λ_{ex})	795 nm	
Emission Maximum (λ_{em})	817 nm	
Recommended Excitation Laser	808 nm	[1]
Photostability	Retains 86% of fluorescence after 30 minutes of continuous excitation.	[1]

Experimental Protocols

Part 1: Conjugation of NIR-797 Isothiocyanate to Antibodies

This protocol outlines the steps for the covalent conjugation of **NIR-797 isothiocyanate** to antibodies. The procedure is based on the reaction between the isothiocyanate group of the dye and primary amines on the antibody.

Materials:

- Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS)
- **NIR-797 isothiocyanate**
- Anhydrous dimethyl sulfoxide (DMSO)
- Sodium bicarbonate buffer (0.1 M, pH 9.0)
- Purification resin (e.g., Sephadex G-25) or dialysis equipment
- Reaction tubes
- Spectrophotometer

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer at a concentration of 1-2 mg/mL. If the antibody solution contains primary amines (e.g., Tris or glycine), dialyze it against PBS overnight at 4°C.
- Dye Preparation:
 - Prepare a 10 mg/mL stock solution of **NIR-797 isothiocyanate** in anhydrous DMSO. This should be done immediately before use.
- Conjugation Reaction:
 - Adjust the pH of the antibody solution to 9.0 by adding sodium bicarbonate buffer.
 - Slowly add the **NIR-797 isothiocyanate** stock solution to the antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the dye to the antibody. The optimal ratio may need to be determined empirically.[\[2\]](#)
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification of the Conjugate:
 - Separate the labeled antibody from unreacted dye using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS at 4°C with several buffer changes.
- Determination of Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined using spectrophotometry.[\[3\]](#)
 - Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the dye (~795 nm).

- The DOL can be calculated using the following formula: $DOL = (A_{max} * \epsilon_{prot}) / ((A_{280} - A_{max} * C_{280}) * \epsilon_{max})$
- Where A_{max} is the absorbance at the dye's maximum absorbance wavelength, A_{280} is the absorbance at 280 nm, ϵ_{prot} is the molar extinction coefficient of the protein at 280 nm (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG), ϵ_{max} is the molar extinction coefficient of the dye at its absorbance maximum, and C_{280} is a correction factor for the dye's absorbance at 280 nm.^[3]

Part 2: Immunofluorescence Staining of Cells

This protocol provides a general procedure for using NIR-797-labeled antibodies for the immunofluorescent staining of cultured cells.

Materials:

- NIR-797 labeled antibody
- Cultured cells on coverslips or in imaging plates
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope

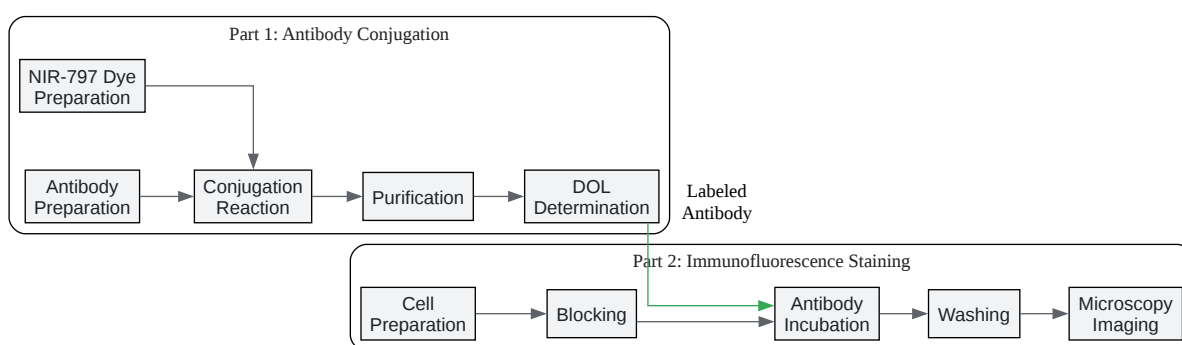
Procedure:

- Cell Preparation:
 - Wash the cultured cells twice with PBS.

- Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - If targeting an intracellular protein, incubate the cells with permeabilization buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the NIR-797 labeled primary antibody to the desired concentration in blocking buffer.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each.
- Counterstaining (Optional):
 - Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.
 - Wash the cells twice with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.

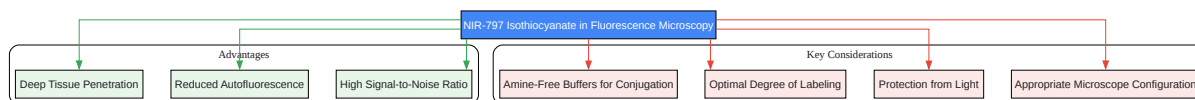
- Image the cells using a fluorescence microscope equipped with the appropriate laser lines and filter sets for NIR-797 (excitation ~795 nm, emission ~817 nm) and any counterstains used. For example, an 808 nm laser can be used for excitation.[1]

Diagrams



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Caption: Experimental workflow for **NIR-797 isothiocyanate** use.



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Caption: Key advantages and considerations for using NIR-797.

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